molecular formula C6H6N4 B11922961 7h-Pyrrolo[2,3-c]pyridazin-3-amine

7h-Pyrrolo[2,3-c]pyridazin-3-amine

Cat. No.: B11922961
M. Wt: 134.14 g/mol
InChI Key: QHJRHSOXONVZPS-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-c]pyridazin-3-amine is a nitrogen-containing heterocyclic compound. This compound features a fused ring system comprising a pyrrole ring and a pyridazine ring. Such structures are significant in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-c]pyridazin-3-amine typically involves cyclization reactions. One common method includes the reaction of appropriate pyrrole derivatives with hydrazine derivatives under controlled conditions. The cyclization process can be catalyzed by various agents, including palladium on carbon (Pd/C) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7H-Pyrrolo[2,3-c]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7H-Pyrrolo[2,3-c]pyridazin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2,3-c]pyridazin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. For instance, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 7H-Pyrrolo[2,3-c]pyridazin-3-amine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a versatile scaffold in drug discovery highlight its significance .

Biological Activity

7H-Pyrrolo[2,3-c]pyridazin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that combines pyrrole and pyridazine moieties. This unique structure contributes to its biological activity, particularly in the context of kinase inhibition and anti-cancer properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the pyridazine ring can enhance cytotoxicity against human tumor xenografts in vivo.
  • Kinase Inhibition : The compound has shown promise as a reversible inhibitor of Bruton's tyrosine kinase (BTK), with IC50 values in the low nanomolar range. This activity is crucial for developing therapies for conditions like rheumatoid arthritis and certain B-cell malignancies.
  • Antiviral Properties : Some derivatives have been evaluated for their antiviral activity, particularly against respiratory syncytial virus (RSV). These compounds displayed good protein binding properties and acceptable pharmacokinetic profiles.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence and type of substituents on the pyridazine ring significantly influence antiproliferative activity. For example, hydroxyl (-OH) groups have been associated with improved potency against cancer cell lines such as HeLa and MDA-MB-231.
  • Linker Variations : Alterations in the linker between the pyrrole and pyridazine components can lead to compounds with enhanced selectivity for specific kinases, thereby improving therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

StudyCompoundActivityIC50 Values
This compoundBTK Inhibition3.0 nM
Derivative AAntiproliferative (HeLa)0.058 μM
Derivative BAntiviral (RSV)N/A

These findings illustrate the compound's potential in treating various diseases through targeted molecular interactions.

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

7H-pyrrolo[2,3-c]pyridazin-3-amine

InChI

InChI=1S/C6H6N4/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H2,7,9)(H,8,10)

InChI Key

QHJRHSOXONVZPS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NN=C(C=C21)N

Origin of Product

United States

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